molecular formula C12H16N2O2 B5031317 N-ethyl-N'-(2-ethylphenyl)ethanediamide

N-ethyl-N'-(2-ethylphenyl)ethanediamide

Cat. No. B5031317
M. Wt: 220.27 g/mol
InChI Key: XJNHAGOVGGYPQO-UHFFFAOYSA-N
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Description

N-ethyl-N'-(2-ethylphenyl)ethanediamide, commonly known as EEED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEED is a colorless liquid that is soluble in organic solvents and has a molecular weight of 221.33 g/mol.

Mechanism of Action

The mechanism of action of EEED is not fully understood. However, it is believed that EEED acts as a chiral auxiliary by forming a complex with the substrate, which then undergoes a stereoselective reaction. The resulting product is then separated from the complex, leaving the chiral auxiliary intact.
Biochemical and Physiological Effects:
EEED has not been extensively studied for its biochemical and physiological effects. However, studies have shown that EEED is relatively non-toxic and has low acute toxicity. EEED has also been shown to have low mutagenicity and genotoxicity.

Advantages and Limitations for Lab Experiments

EEED has several advantages as a chiral auxiliary in lab experiments. It is relatively easy to synthesize, has a high yield, and is relatively non-toxic. However, EEED also has some limitations. It is not suitable for all types of reactions, and its effectiveness as a chiral auxiliary can vary depending on the substrate.

Future Directions

There are several future directions for EEED research. One of the most significant future directions is the development of new synthetic methods using EEED as a chiral auxiliary. Additionally, research can be conducted to explore the potential applications of EEED in other fields, such as medicine and materials science. Further studies can also be conducted to understand the mechanism of action of EEED and its potential biochemical and physiological effects.
Conclusion:
In conclusion, EEED is a chemical compound that has significant potential applications in various scientific fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential as a chiral auxiliary in organic synthesis. Although its mechanism of action and biochemical and physiological effects are not fully understood, EEED has been shown to be relatively non-toxic and has low acute toxicity. Further research is needed to explore the potential applications of EEED and to understand its mechanism of action and potential effects.

Synthesis Methods

EEED is synthesized through the reaction between 2-ethylbenzylamine and ethyl chloroacetate. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization or column chromatography. The yield of EEED synthesis is generally high, ranging from 80-90%.

Scientific Research Applications

EEED has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of EEED is in the field of organic synthesis. EEED is used as a chiral auxiliary in the synthesis of various organic compounds, such as amino acids and peptides. EEED has also been used as a ligand in catalytic reactions, such as asymmetric hydrogenation and cross-coupling reactions.

properties

IUPAC Name

N-ethyl-N'-(2-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-9-7-5-6-8-10(9)14-12(16)11(15)13-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNHAGOVGGYPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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